(-)-Sedamine

説明

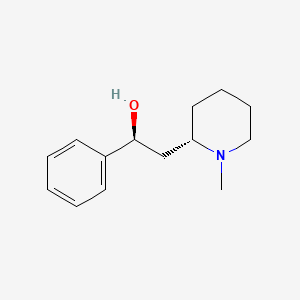

Structure

2D Structure

3D Structure

特性

CAS番号 |

497-88-1 |

|---|---|

分子式 |

C14H21NO |

分子量 |

219.32 g/mol |

IUPAC名 |

(1S)-2-[(2S)-1-methylpiperidin-2-yl]-1-phenylethanol |

InChI |

InChI=1S/C14H21NO/c1-15-10-6-5-9-13(15)11-14(16)12-7-3-2-4-8-12/h2-4,7-8,13-14,16H,5-6,9-11H2,1H3/t13-,14-/m0/s1 |

InChIキー |

GOWRYACIDZSIHI-KBPBESRZSA-N |

SMILES |

CN1CCCCC1CC(C2=CC=CC=C2)O |

異性体SMILES |

CN1CCCC[C@H]1C[C@@H](C2=CC=CC=C2)O |

正規SMILES |

CN1CCCCC1CC(C2=CC=CC=C2)O |

製品の起源 |

United States |

Stereochemical Investigations and Isomeric Forms of Sedamine

Elucidation of the Absolute and Relative Stereochemistry of (-)-Sedamine

The determination of the stereochemistry of this compound involves defining both the relative and absolute configuration of its two stereogenic centers. The relative configuration describes the orientation of the substituents with respect to each other within the molecule, while the absolute configuration describes the precise 3D arrangement of atoms in space. ucalgary.ca

Early research focused on establishing the relative stereochemistry through synthesis and spectroscopic analysis. The synthesis of racemic sedamine, followed by comparison with the natural product, confirmed the gross structure as 1-methyl-2-(β-hydroxy-β-phenylethyl)-piperidine. researchgate.net The relative configuration was further investigated using proton magnetic resonance spectra and conformational analysis, which helped to establish the spatial relationship between the substituents on the piperidine (B6355638) ring and the side chain. researchgate.net

The absolute configuration of the piperidine portion of sedamine alkaloids was later determined, providing a complete stereochemical picture. researchgate.net The resolution of (±)-sedamine into its optical antipodes was a crucial step in this process. researchgate.net The optical rotation and spectroscopic data of the synthesized enantiopure (R, R)-(+)-sedamine were found to match those reported for the natural product's antipode, confirming the absolute stereochemistry of naturally occurring this compound. researchgate.net This multidisciplinary approach, combining synthesis, resolution, and spectroscopic comparison, has been fundamental in rigorously defining the structure of this compound. nih.gov

Characterization and Differentiation of Diastereoisomers: this compound, (+)-Sedamine, (±)-Sedamine, (±)-Allosedamine, and (±)-Isosedamine

Sedamine exists as a family of stereoisomers that differ in the spatial orientation at their chiral centers. These isomers can be broadly categorized as enantiomers and diastereomers, each with distinct properties. scienceinfo.combyjus.com

Enantiomers : this compound and (+)-Sedamine are enantiomers, meaning they are non-superimposable mirror images of each other. masterorganicchemistry.com They possess identical physical properties, such as melting point and solubility, but differ in their interaction with plane-polarized light, rotating it in equal but opposite directions. intactone.com A 1:1 mixture of the two enantiomers is known as (±)-Sedamine, or a racemic mixture, which is optically inactive.

Diastereomers : (±)-Allosedamine and (±)-Isosedamine are diastereomers of (±)-Sedamine. researchgate.net Diastereomers are stereoisomers that are not mirror images of one another. chemistrysteps.com Unlike enantiomers, diastereomers have different physical properties, including melting points, boiling points, and solubilities, which allows for their separation by techniques like chromatography or crystallization. scienceinfo.com For instance, (±)-isosedamine was first isolated from the mother liquors of (±)-sedamine syntheses, highlighting their different crystallization properties. researchgate.net

The characterization of these isomers relies on comparing their physical and spectroscopic data. The synthesis and resolution of these various forms have been critical for their definitive identification. researchgate.net

| Isomer | Relationship to this compound | Key Differentiating Feature |

|---|---|---|

| (+)-Sedamine | Enantiomer | Opposite optical rotation; identical physical properties. |

| (±)-Sedamine | Racemic Mixture | Contains equal parts of (+) and (-) enantiomers; optically inactive. |

| (±)-Allosedamine | Diastereomer | Different configuration at one of two chiral centers; distinct physical and spectroscopic properties. |

| (±)-Isosedamine | Diastereomer | Different configuration at one of two chiral centers; distinct physical and spectroscopic properties. researchgate.net |

Spectroscopic Analysis in Stereochemical Assignment (e.g., Infrared Spectra for Diastereoisomers, NMR Spectroscopy for Complex Structures)

Spectroscopic techniques are indispensable tools for the stereochemical analysis of sedamine isomers, allowing for the differentiation of diastereomers and the elucidation of complex structural details. peerj.com

Infrared (IR) Spectroscopy : IR spectroscopy is particularly useful for distinguishing between diastereomers. slideshare.net Since diastereomers have different spatial arrangements, their bonds vibrate at slightly different frequencies, leading to unique "fingerprint" regions in their IR spectra. researchgate.net While enantiomers produce identical IR spectra in an achiral environment, the spectra of diastereomers like sedamine and allosedamine (B13994432) will show noticeable differences. chemicalforums.com These variations in absorption bands can be used as a diagnostic tool to differentiate between them. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR spectroscopy provides detailed information about the connectivity and spatial arrangement of atoms. For sedamine, ¹H NMR is used to determine the relative stereochemistry by analyzing coupling constants and chemical shifts. The magnitude of the coupling constant between protons on adjacent carbon atoms is dependent on the dihedral angle between them, which in turn is dictated by the stereochemistry. This allows for the assignment of relative configurations, such as threoid and erythroid, in related structures. researchgate.net In more complex analyses, 2D NMR techniques like COSY and NOESY can reveal through-bond and through-space correlations, respectively, providing unambiguous evidence for stereochemical assignments. wordpress.com While enantiomers have identical NMR spectra under standard (achiral) conditions, the spectra of diastereomers are distinct, with different chemical shifts and coupling constants for corresponding nuclei. nih.gov

| Spectroscopic Method | Application in Sedamine Stereochemistry | Distinction Capability |

|---|---|---|

| Infrared (IR) Spectroscopy | Comparison of vibrational modes, particularly in the fingerprint region. researchgate.netresearchgate.net | Can distinguish between diastereomers (e.g., Sedamine vs. Allosedamine). Cannot distinguish between enantiomers. chemicalforums.com |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Analysis of chemical shifts and coupling constants to determine relative configuration and conformation. researchgate.networdpress.com | Can distinguish between diastereomers. Cannot distinguish between enantiomers without chiral resolving agents. nih.gov |

Conformational Analysis of Sedamine Stereoisomers

Conformational analysis involves studying the different spatial arrangements, or conformers, that a molecule can adopt through rotation around single bonds. scitechseries.comquimicaorganica.org For sedamine stereoisomers, this primarily concerns the conformation of the six-membered piperidine ring and the orientation of its bulky side chain.

The piperidine ring typically adopts a stable chair conformation. The substituents on the ring can occupy either axial (perpendicular to the ring's plane) or equatorial (in the plane of the ring) positions. Due to steric hindrance, large substituents preferentially occupy the more spacious equatorial position to minimize unfavorable interactions. ucsd.edu

Advanced Synthetic Methodologies for Sedamine and Analogues

Total Synthesis Approaches to (-)-Sedamine

Total synthesis efforts for this compound have explored both racemic and enantioselective pathways, each with distinct advantages and challenges in controlling the stereochemical outcome.

Historically, many syntheses of sedamine have resulted in mixtures of sedamine and its diastereoisomer, allosedamine (B13994432). For instance, some early approaches to piperidine (B6355638) alkaloids, including sedamine, often yielded racemic mixtures. A concise formal synthesis of (±)-sedamine has been achieved through gold(I)-catalyzed intramolecular dehydrative amination of sulfamate (B1201201) esters tethered to allylic alcohols. This method is noted for its straightforwardness and high efficiency. researchgate.net

The demand for enantiopure this compound has propelled the evolution of enantioselective synthesis strategies. Several key methodologies have been developed:

Sharpless Asymmetric Epoxidation : This reaction is a cornerstone in the enantioselective synthesis of (+)-sedamine and (-)-allosedamine. Two distinct approaches initiating from cinnamyl alcohol have been described, both utilizing the Sharpless asymmetric epoxidation as a pivotal step. sigmaaldrich.comresearchgate.net This methodology effectively establishes the required stereogenic centers. sigmaaldrich.com

Palladium-Catalyzed Asymmetric Oxidation : Enantioselective syntheses of various alkaloids, including (-)- and (+)-sedamine, have been achieved through palladium-catalyzed asymmetric oxidation of secondary alcohols. This approach demonstrates the ability to set the absolute configuration of multiple stereocenters in a single operation. researcher.life

L-Proline-Catalyzed α-Aminooxylation : An efficient organocatalytic approach to the enantioselective synthesis of this compound (with 95% enantiomeric excess) has been developed using L-proline-catalyzed α-aminooxylation of aldehydes, involving an intramolecular cyclization to construct the piperidine core. researchgate.net

Organocatalytic Asymmetric Intramolecular Aza-Michael Reaction : Another strategy involves an enantioselective intramolecular aza-Michael reaction, which has been successfully applied to synthesize piperidine aldehydes in excellent enantioselectivity (e.g., 94% ee), serving as precursors for (+)-sedamine and (+)-allosedamine. symeres.com

Chiral Aspartic Acid Derivatives : An approach starting from L- and D-aspartic acids has been utilized to synthesize chiral N-tosyl-2-piperidinylethanol, which serves as an intermediate for various 2-(2-hydroxysubstituted)piperidine alkaloids, including sedamine. researchgate.net

Asymmetric Synthesis Techniques and Key Steps

Asymmetric synthesis techniques are crucial for producing this compound in its desired stereoisomeric form, often leveraging chiral starting materials, catalysts, or enzymatic transformations.

The chiral pool strategy utilizes readily available enantiopure natural products as starting materials, whose inherent chirality is transferred to the target molecule.

L-Lysine (PubChem CID: 5962) : L-lysine serves as a fundamental chiral building block for various piperidine alkaloids. fishersci.cafishersci.cawikipedia.orgbaranlab.org A chemo-enzymatic protocol has been developed to synthesize chiral amino alcohols from L-lysine, utilizing dioxygenases and decarboxylases. These amino alcohols can function as chiral scaffolds in organic synthesis. nih.gov Furthermore, L-pipecolic acid, a common precursor for piperidine alkaloids, can be synthesized from biomass-derived L-lysine through artificially engineered microbes, offering an economically and environmentally sustainable route. nih.gov

Pipecolic Acid (e.g., (S)-Pipecolic acid, PubChem CID: 439227) : Pipecolic acid, a derivative of lysine (B10760008), is a valuable enantiomerically pure building block for the synthesis of conformationally constrained peptides and various piperidine derivatives. mpg.demetabolomicsworkbench.orglabsolu.caarkat-usa.orgekb.eg For example, (R)-pipecolic acid can be synthesized efficiently via L-proline catalyzed α-amination of aldehydes. ekb.eg The commercially available (-)-pipecolinic acid has also been employed in the formal synthesis of related piperidine alkaloids. researchgate.net

Asymmetric catalysis employs chiral catalysts to induce enantioselectivity in reactions involving achiral or prochiral substrates.

Sharpless Asymmetric Epoxidation : This highly reliable enantioselective transformation is critical for synthesizing 2,3-epoxyalcohols from primary and secondary allylic alcohols, which are then converted into sedamine. The reaction is catalyzed by titanium tetra(isopropoxide) and an enantiomerically enriched tartrate derivative (e.g., diethyl tartrate), which binds the hydroperoxide and the allylic alcohol, directing the epoxidation to a specific face of the alkene. sigmaaldrich.comlibretexts.orgwikipedia.orgyoutube.com

Palladium-Catalyzed Cyclocarbonylation : An intramolecular palladium-catalyzed cyclocarbonylation reaction of a substituted hydroxylamine (B1172632) starting from (S)-1-phenyl-3-butenol has been used in the stereoselective synthesis of (+)-sedamine. researchgate.net This key carbonylative cyclization proceeds via an unusual syn addition of palladium and a nitrogen nucleophile across a C=C bond, leading to isoxazolidine (B1194047) intermediates with high diastereoselectivity. researchgate.netntu.edu.sg Palladium also plays a dual role as an activator of the allene (B1206475) and a promoter of subsequent functionalization reactions in related intramolecular amination and hydroamination reactions of allenes. unimi.it

Silver-Catalyzed Mannich Reaction : An efficient catalytic and enantioselective method for Mannich reactions has been applied in a four-pot synthesis of optically pure this compound. This method involves the reaction between trimethylsilyl (B98337) enol ethers (derived from acetone (B3395972) or acetophenone) and aryl, alkenyl, alkynyl, and alkyl imines, in the presence of 1-5 mol% silver acetate (B1210297) (AgOAc) and an inexpensive amino acid-derived phosphine. researchgate.netorganic-chemistry.org Silver(I) triflate in the presence of chiral ligands has also been reported for highly enantioselective Mannich reactions. dicp.ac.cnox.ac.ukthieme-connect.de

Chemoenzymatic synthesis combines the high selectivity of enzymatic reactions with the versatility of chemical transformations.

General strategies in chemoenzymatic alkaloid synthesis include the biocatalytic preparation of chiral building blocks for subsequent chemical transformation, kinetic resolution or deracemization of chemically synthesized alkaloids, and biocatalytic formation of C-N and/or C-C bonds in key asymmetric steps. rsc.org

Specifically for sedamine, enzymatic kinetic resolution of N-Boc-piperidine-2-ethanol has been successfully employed for the enantioselective synthesis of sedamine and allosedamine. This approach demonstrates remote stereocenter discrimination. researchgate.netresearchgate.net

A chemoenzymatic synthesis of (+)-sedamine from a chiral imine has been reported, further illustrating the utility of this hybrid approach. beilstein-journals.org The enzymatic synthesis of amino alcohols from L-lysine provides optically enriched building blocks that can be integrated into broader synthetic routes for complex chiral molecules. nih.gov

Stereoselective Formation of the Piperidine Ring System

The precise control over the stereochemistry during the formation of the piperidine ring is a critical aspect in the total synthesis of this compound, given the multiple stereogenic centers that define its biological profile wikipedia.orguni.lu. Over the years, various sophisticated methodologies have been developed to achieve high levels of stereocontrol in the construction of this heterocyclic core.

One notable approach involves intramolecular palladium-catalyzed cyclocarbonylation reactions of substituted hydroxylamines, which have been successfully applied in the stereoselective synthesis of (+)-sedamine wikidata.orgcharchem.orgnih.gov. This method facilitates the controlled formation of the piperidine ring with the desired stereochemical outcome.

A highly stereoselective asymmetric synthesis of this compound, alongside (-)-lobeline, commences from benzaldehyde, employing a syn-3,4-epoxyalcohol as a pivotal intermediate. This intermediate is prepared with exceptional diastereomeric excess (>99% ee, dr) and serves as a common precursor for both alkaloids wikipedia.orgnih.govnih.gov.

Organocatalysis has emerged as a potent strategy for achieving stereoselective piperidine synthesis. For instance, the Fustero group successfully executed the enantioselective total synthesis of (+)-sedamine and (+)-allosedamine via an organocatalytic asymmetric intramolecular aza-Michael reaction nih.govmdpi.com. This underscores the efficacy of chiral secondary amine catalysts in achieving high enantioselectivity.

The Sharpless asymmetric epoxidation has also been instrumental as a key step in divergent synthetic pathways for the enantioselective synthesis of both (+)-sedamine and (-)-allosedamine, starting from a common precursor, cinnamyl alcohol charchem.orgnih.gov. Furthermore, recent advancements include gold-catalyzed cyclization of N-homopropargyl amides, offering a modular and stereoselective route to substituted piperidin-4-ols, which can serve as versatile precursors for various piperidine alkaloids fishersci.caknime.com.

Development of Novel Synthetic Routes and Strategies

The continuous drive for more efficient, atom-economical, and stereocontrolled synthetic routes is a defining characteristic of natural product synthesis, and the synthesis of this compound exemplifies this pursuit. Synthetic strategies for sedamine can generally be categorized into two primary approaches: those involving the introduction of the side chain onto a preformed pyridine (B92270) or piperidine precursor, and those that construct the piperidine core through original and stereospecific multistep sequences sdsc.edu.

One innovative strategy involves tethered cyclofunctionalisation, specifically the palladium-catalyzed cyclisation of O-homoallylic hydroxylamines. This method facilitates the rapid and efficient construction of the piperidine ring, notable for its efficiency in introducing the nitrogen atom and minimizing the need for protecting groups wikidata.orgcharchem.orgnih.gov.

Anodic oxidation has also been explored as a synthetic strategy for sedamine-type derivatives. This electrochemical method allows for the selective functionalization of specific carbon atoms within the piperidine ring, providing a simple and efficient synthetic pathway wikidata.org.

The diastereoselective reduction of N-alkyl-2-(2-hydroxy-2-phenylethyl)pyridinium salts using reagents such as sodium triacetoxyborohydride (B8407120) has enabled a rapid and efficient four-step synthesis of (±)-sedamine and (±)-norsedamine, yielding unsaturated tetrahydropyridine (B1245486) derivatives with good diastereoselectivity sdsc.edu.

Organocatalytic cascade strategies have significantly advanced the total synthesis of natural products, including sedamine. These methods capitalize on the ability of organocatalysts to promote multiple reactions in a single sequence, leading to highly enantioselective products nih.govmdpi.comnih.govnih.gov. The judicious use of chiral auxiliaries and chiral ligands, such as sparteine, has also opened up asymmetric routes for the α-allylation of piperidine, providing access to various sedamine derivatives nih.gov.

More recently, a concise formal synthesis of (±)-sedamine has been reported through gold(I)-catalyzed intramolecular dehydrative amination of sulfamate esters tethered to allylic alcohols wikidata.orgfishersci.ca. Additionally, the application of Pd-catalyzed aerobic oxidative kinetic resolution has demonstrated an exceptionally facile generation of multiple stereogenic centers in a catalytic enantioselective manner, enabling the synthesis of both enantiomers of sedamine wikipedia.org.

Synthesis of Sedamine Analogues and Derivatives for Structure-Activity Relationship Studies

The synthesis of sedamine analogues and derivatives is indispensable for conducting structure-activity relationship (SAR) studies. These studies aim to elucidate how variations in chemical structure correlate with changes in biological activity, thereby facilitating the identification of key pharmacophores and the optimization of properties for potential therapeutic applications.

Various analogues have been synthesized to explore their diverse biological effects. For instance, fluorinated analogues of sedamine have been developed, contributing to a broader understanding of how specific structural modifications impact biological activity metabolomicscentre.ca. Unsaturated derivatives of sedamine and allosedamine have also been synthesized and subsequently evaluated as potential nicotinic ligands or acetylcholinesterase inhibitors, highlighting their relevance in neurological research sdsc.edu.

SAR studies have revealed that subtle modifications to the sedamine scaffold can significantly alter its inhibitory effects on enzymes. For example, investigations into the interactions of sedamine derivatives with pea seedlings amine oxidase (PSAO) demonstrated that nor-derivatives (e.g., norsedamine, norallosedamine) exhibit considerably stronger inhibitory activity compared to the parent sedamine. Furthermore, the (-)-diastereomers generally display stronger inhibition than their corresponding (+)-antipodes thegoodscentscompany.com. This detailed research provides invaluable insights into the molecular recognition and mechanisms of action of sedamine and its derivatives.

General methodologies for the stereoselective synthesis of 2-(2-hydroxyalkyl)piperidine alkaloids, a class that includes sedamine-type structures, have been established. These methodologies enable the systematic creation of a diverse array of analogues for comprehensive SAR investigations nih.gov. Moreover, the development of common intermediates in synthetic routes allows for the convenient preparation of both enantiomers of sedamine and allosedamine, facilitating thorough SAR studies that account for the impact of stereochemical differences on biological activity charchem.orgnih.govnih.govwikipedia.org. These systematic synthetic efforts are fundamental to the detailed exploration of the pharmacological potential of the sedamine class of alkaloids.

Biosynthesis and Biogenetic Pathways of Sedamine

Investigation of the Classical Biogenetic Hypothesis for Sedamine

Research into the biosynthesis of (-)-Sedamine has consistently supported Robinson's classical biogenetic hypothesis, while simultaneously demonstrating incompatibility with a polyacyl origin for the sedamine skeleton cdnsciencepub.comresearchgate.netcdnsciencepub.commcmaster.ca. The classical hypothesis posits that the formation of sedamine involves a Mannich-type condensation. This condensation is believed to occur between benzoylacetate and 5-aminopentanal (B1222117), or its cyclized form, Δ1-piperideine cdnsciencepub.com. An alternative, yet plausible, mechanism consistent with the classical hypothesis suggests a union of Δ1-piperideine with cinnamic acid cdnsciencepub.com.

Precursor Incorporation Studies (e.g., Lysine (B10760008), Phenylalanine)

Tracer experiments have definitively identified the primary precursors for the two major structural units of this compound. The piperidine (B6355638) nucleus is derived from lysine, which is incorporated via a nonsymmetrical intermediate cdnsciencepub.comresearchgate.netcdnsciencepub.commcmaster.ca. Phenylalanine, on the other hand, serves as the precursor for the C6-C2 side chain cdnsciencepub.comresearchgate.netcdnsciencepub.commcmaster.ca.

Detailed precursor incorporation studies, particularly using labeled compounds, have provided specific evidence:

The specific and exclusive incorporation of activity from [2-14C]-phenylalanine into the α-carbon atom of the sedamine side chain indicates that a C6-C2 unit from phenylalanine is incorporated intact into the side chain cdnsciencepub.com.

Degradation studies of sedamine have shown that activity from [2-14C]-lysine is incorporated into carbon 2 of the piperidine ring cdnsciencepub.com.

Table 1: Precursor Incorporation in this compound Biosynthesis

| Structural Component | Precursor | Incorporation Mechanism/Outcome |

| Piperidine Nucleus | Lysine | Incorporated via a nonsymmetrical intermediate; activity from [2-14C]-lysine found at C-2 of the piperidine ring. cdnsciencepub.comresearchgate.netcdnsciencepub.commcmaster.ca |

| C6-C2 Side Chain | Phenylalanine | Incorporated as an intact C6-C2 unit; specific and exclusive incorporation of [2-14C]-phenylalanine into the α-carbon. cdnsciencepub.comresearchgate.netcdnsciencepub.commcmaster.ca |

Enzymatic Steps in the Piperidine Alkaloid Biosynthesis

The general biosynthetic pathway for the piperidine ring, a core component of this compound, involves a series of enzymatic transformations starting from lysine nih.govnih.govresearchgate.netresearchgate.netresearchgate.netpeerj.com.

The initial committed step in the biosynthesis of piperidine alkaloids, including the piperidine nucleus of sedamine, is catalyzed by Lysine Decarboxylase (LDC). This enzyme facilitates the decarboxylation of L-lysine to produce cadaverine (B124047) nih.govnih.govresearchgate.netresearchgate.netresearchgate.netpeerj.comrsc.orgaustinpublishinggroup.comfrontiersin.org. Following this, cadaverine undergoes oxidative deamination, a reaction catalyzed by Primary-Amine Oxidase (AOC), also known as Copper Amine Oxidase (CuAO). This step leads to the formation of 5-aminopentanal nih.govnih.govresearchgate.netresearchgate.netresearchgate.netpeerj.comfrontiersin.orgfrontiersin.orgresearchgate.net.

Table 2: Key Enzymes in Piperidine Ring Biosynthesis

| Enzyme | Substrate | Product | Role in Pathway |

| Lysine Decarboxylase (LDC) | L-Lysine | Cadaverine | Decarboxylation, first committed step. nih.govnih.govresearchgate.netresearchgate.netresearchgate.netpeerj.comrsc.orgaustinpublishinggroup.comfrontiersin.org |

| Primary-Amine Oxidase (AOC) | Cadaverine | 5-aminopentanal | Oxidative deamination. nih.govnih.govresearchgate.netresearchgate.netresearchgate.netpeerj.comfrontiersin.orgfrontiersin.orgresearchgate.net |

Once 5-aminopentanal is formed, it spontaneously cyclizes to yield Δ1-piperideine nih.govnih.govresearchgate.netresearchgate.net. This cyclic imine is a crucial intermediate in the biosynthesis of various lysine-derived piperidine alkaloids. While the spontaneous cyclization is generally accepted, recent discoveries have also identified a Δ1-piperideine synthase (PS) in some plants, which can directly form Δ1-piperideine from lysine via an oxidative deamination in a non-symmetric manner biorxiv.org.

Comparative Biosynthetic Research with Other Piperidine Alkaloids

The biosynthetic pathway of the piperidine ring in this compound shares significant analogies with other piperidine alkaloids. For instance, the origin of the piperidine ring in sedamine is comparable to that found in anabasine (B190304) cdnsciencepub.com. Generally, piperidine alkaloids are known to be derived from lysine nih.govresearchgate.netaustinpublishinggroup.comfrontiersin.orgontosight.ai.

However, it is important to note that not all piperidine-containing compounds follow the same biosynthetic route. For example, the piperidine nuclei of coniine and conhydrine (B1201746) are derived entirely from acetate (B1210297), a pathway distinct from the lysine-dependent route observed for sedamine cdnsciencepub.com. This highlights the diverse biosynthetic strategies employed by plants to produce structurally similar compounds.

Comparative studies with other piperamides, such as piperine (B192125), also illustrate commonalities. In piperine biosynthesis, lysine serves as the precursor for the piperidine moiety, while phenylalanine contributes to the phenylpropanoid portion uni-halle.descielo.br. Similarly, quinolizidine (B1214090) alkaloids, another class of lysine-derived compounds, also utilize cadaverine and Δ1-piperideine as common intermediates, further underscoring the conserved initial steps in the biosynthesis of various lysine-derived alkaloids nih.govresearchgate.netrsc.orgfrontiersin.org.

Table 3: Comparative Biosynthetic Origins of Piperidine Alkaloids

| Alkaloid Class/Compound | Piperidine Ring Precursor | Side Chain Precursor (if applicable) | Key Biosynthetic Feature |

| This compound | Lysine | Phenylalanine (C6-C2 unit) | Follows classical biogenetic hypothesis; incompatible with polyacyl origin. cdnsciencepub.comresearchgate.netcdnsciencepub.commcmaster.ca |

| Anabasine | Lysine | - | Analogous piperidine ring biosynthesis to sedamine. cdnsciencepub.com |

| Coniine, Conhydrine | Acetate | - | Distinct polyketide-derived pathway for piperidine nucleus. cdnsciencepub.com |

| Piperine | Lysine | Phenylalanine (phenylpropanoid moiety) | Shares lysine origin for piperidine, phenylalanine for side chain. uni-halle.descielo.br |

| Quinolizidine Alkaloids | Lysine | - | Utilize cadaverine and Δ1-piperideine as common intermediates. nih.govresearchgate.netrsc.orgfrontiersin.org |

Chemical Reactivity and Derivatization Studies of Sedamine

Oxidation Reactions and Derivative Formation

Oxidation reactions play a significant role in the chemical manipulation and structural elucidation of (-)-Sedamine and its related compounds. This compound can undergo oxidation to yield different derivatives, which may exhibit altered pharmacological effects. fishersci.ca

In synthetic approaches, the palladium-catalyzed enantioselective aerobic oxidation of secondary alcohols has been demonstrated as an effective method for accessing both this compound and its enantiomer, (+)-Sedamine, from an amino alcohol precursor. This methodology is notable for its ability to establish the absolute configuration of multiple stereocenters in a single operational step. sigmaaldrich.com

Furthermore, oxidation has been historically employed in determining the absolute configuration of related piperidine (B6355638) alkaloids. For instance, the oxidation of unnatural (-)-sedridine, a compound structurally related to sedamine, yielded D-pipecolic acid. This transformation was instrumental in deducing the absolute configuration of the piperidine asymmetric center in sedridine. sigmaaldrich.com Similarly, the Wacker oxidation of an alkene has been utilized in the formal synthesis of allosedridine. wikipedia.org Chemoselective oxidation of alcohols is also a key step in various enantioselective syntheses of (+)-Sedamine and (-)-Allosedamine. ukscip.comcharchem.org

Alkylation Reactions for Structural Modification

Alkylation reactions are essential for modifying the structure of this compound, often with the aim of enhancing its biological activity. fishersci.ca N-alkylation is a common strategy for structural modification in nitrogen-containing compounds like piperidine alkaloids. iiab.me

Specific examples of alkylation in the synthesis of sedamine and its analogs include:

Sulfamate (B1201201) N-alkylation: This reaction is a key step in a formal synthesis of (±)-Sedamine, contributing to the construction of the piperidine ring system. metabolomicsworkbench.org

Diastereoselective Allylation: The diastereoselective allylation of N-tert-butanesulfinyl imines, followed by the removal of the sulfinyl group and subsequent intramolecular cyclization, has been successfully applied in the synthesis of various piperidine alkaloids. nih.gov

Amidoalkylation: Trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf)-catalyzed amidoalkylation of silyl (B83357) enol ethers has been used in the stereocontrolled synthesis of (±)-norsedamine and (±)-sedamine. chem960.comnih.gov This method involves the addition of 1-trimethylsilyloxy-1-phenylethene to N-ethoxycarbonyl- and N-tert-butoxycarbonyl-2-ethoxypiperidines, yielding ketocarbamates that can be stereoselectively converted to the target alkaloids. chem960.com

Mannich Reaction: The Mannich reaction, a crucial carbon-carbon bond-forming methodology, involves the amino alkylation of an acidic proton adjacent to a carbonyl functional group. This reaction, named after Carl Mannich, is widely used in the total synthesis of alkaloids, including sedamine, and involves intermediates like 5-aminopentanal (B1222117) or Δ1-piperideine. wikidata.orgru.ac.za

Decarboxylation-Alkylation: A one-pot decarboxylation-alkylation reaction has been employed to produce 2-alkylpyrrolidines with high stereoselectivity, which can then be further transformed into various nitrogen heterocycles. uni.luwikipedia.org

Hydrolysis and Degradation Pathways

This compound is susceptible to hydrolysis, a reaction that can lead to its breakdown into simpler molecular components. fishersci.ca Hydrolysis is a prevalent degradation pathway for pharmaceutical compounds, involving the cleavage of chemical bonds through reaction with water. nih.govnih.gov Functional groups commonly found in drugs, such as esters and amides, are particularly prone to hydrolysis. nih.govnih.govnih.gov

The rate of hydrolysis is typically influenced by pH, often being catalyzed by either acid (hydrogen ions) or base (hydroxide ions). nih.govnih.govnih.gov Understanding these degradation pathways is critical for establishing the stability profile of a drug substance and for developing robust analytical procedures to monitor its integrity. Forced degradation studies, which include subjecting compounds to various hydrolytic conditions (e.g., across a wide range of pH values), are routinely performed to identify potential degradation products and elucidate the degradation mechanisms. fishersci.calabsolu.ca For solid formulations, minimizing exposure to moisture is essential to prevent hydrolytic degradation. nih.gov

Strategic Chemical Modifications for Biological Probing

Strategic chemical modifications of this compound are undertaken to create molecular probes for detailed biochemical and pharmacological investigations. cdutcm.edu.cn Derivatization techniques are employed to alter the physicochemical characteristics of target molecules, enhance detection sensitivity, or exploit specific structural features for analytical purposes, such as in gas chromatography-mass spectrometry (GC-MS) analysis. nih.govnih.gov

One significant application of derivatization is in mass spectrometry imaging (MSI), where chemical modification allows for the determination of the spatial distribution of alkaloids within biological tissues. For instance, coniferyl aldehyde has been identified as a suitable reagent for derivatizing secondary amine alkaloids, enabling their detection and localization in plant tissues via MSI. nih.gov

Research has also focused on understanding the interaction of sedamine derivatives with enzymes. Studies investigating the active site of pea seedlings amine oxidase (PSAO) utilized optical antipodes of sedamine alkaloids. These studies revealed that all tested sedamine compounds exhibited competitive inhibition of PSAO, with inhibition constants ranging from 0.03 to 1.0 mM. Notably, the (-)-diastereomers of the sedamines studied were found to be considerably stronger inhibitors than their corresponding (+)-antipodes. This highlights the importance of stereochemistry in determining biological activity and the utility of specific chemical modifications for probing enzyme-ligand interactions. metabolomicsworkbench.org

The inhibitory effects observed for sedamine derivatives on pea seedlings amine oxidase (PSAO) are summarized below:

| Compound Class | Relative Inhibitory Effect on PSAO | Inhibition Constant Range (mM) |

| Allosedamine (B13994432) | Weaker | 0.03–1.0 |

| Sedamine | Moderate | 0.03–1.0 |

| Norallosedamine | Stronger (approx. 5x) | 0.03–1.0 |

| Nor-sedamine | Stronger (approx. 5x) | 0.03–1.0 |

| (-)-Diastereomers | Considerably Stronger Inhibitors | Not specified |

| (+)-Antipodes | Weaker Inhibitors | Not specified |

This research underscores how precise chemical modifications and the study of stereoisomers can provide valuable insights into the molecular mechanisms of biological systems.

Mechanistic Pharmacological and Biological Research of Sedamine in Vitro/preclinical Focus

Investigations into Antispasmodic Activity Mechanisms (e.g., Smooth Muscle Contraction Inhibition)

(-)-Sedamine has demonstrated antispasmodic effects, similar to those observed with other belladonna alkaloids. Its capacity to alleviate gastrointestinal cramping is attributed to its ability to inhibit smooth muscle contractions wikidata.org. This suggests a potential role in modulating the contractile processes within smooth muscle tissues, which are critical for various bodily functions including gastrointestinal motility.

Exploration of Central Nervous System (CNS) Effects at a Neurotransmitter System Level

Research indicates that this compound may exert influence over neurotransmitter systems within the central nervous system (CNS) wikidata.org. These interactions suggest potential neuroprotective benefits or applications in the treatment of neurological disorders. Further investigation is needed to precisely delineate the specific neurotransmitter systems affected and the molecular mechanisms underlying these CNS effects.

Antimicrobial Activity Studies

Studies suggest that this compound, consistent with the broader class of alkaloids, may possess antimicrobial properties wikidata.org. This potential makes this compound a candidate for further pharmacological investigation into its efficacy against various microorganisms, contributing to the ongoing search for new antimicrobial agents.

Enzyme Inhibition Profile and Kinetics

Detailed investigations have explored the enzyme inhibition profile and kinetics of this compound and its related derivatives, providing insights into its biochemical interactions.

Competitive Inhibition of Pea Seedlings Amine Oxidase (PSAO)

Interactions between sedamine derivatives and pea seedlings amine oxidase (PSAO, EC 1.4.3.6) have been extensively studied. All tested sedamine compounds, including this compound, exhibited competitive inhibition of PSAO nih.govnih.govuni.lumetabolomicscentre.ca. The inhibition constants (Ki values) for these compounds ranged from 0.03 to 1.0 mM nih.govnih.govuni.lumetabolomicscentre.ca.

The inhibitory effect was observed to increase in a specific order of potency: allosedamine (B13994432) < sedamine << norallosedamine < norsedamine nih.govnih.govuni.lumetabolomicscentre.ca. Notably, the nor-derivatives were found to be approximately five-fold stronger inhibitors than the other sedamine derivatives, while the allo-isomers were slightly weaker inhibitors nih.govnih.govuni.lumetabolomicscentre.ca. Absorption spectroscopy studies indicated that these alkaloids did not perturb the spectrum of the topa quinone (TPQ) cofactor of PSAO, suggesting that their interaction might occur with a different residue located near the active site of the enzyme nih.govnih.govuni.lu.

The following table summarizes the relative inhibitory strengths observed for sedamine derivatives against PSAO:

| Compound Class | Relative Inhibitory Strength (vs. Sedamine) | Ki Range (mM) |

| Allosedamine | Slightly weaker | 0.03-1.0 |

| Sedamine | Reference | 0.03-1.0 |

| Norallosedamine | Considerably stronger | 0.03-1.0 |

| Norsedamine | Considerably stronger (approx. 5-fold) | 0.03-1.0 nih.govnih.govuni.lumetabolomicscentre.ca |

Stereoselective Differences in Enzyme Inhibition by Sedamine Diastereomers

A significant finding in the enzyme inhibition studies of sedamine derivatives is the presence of stereoselective differences in their inhibitory potency nih.govnih.govuni.lumetabolomicscentre.ca. Specifically, the (-)-diastereomers of the investigated sedamines were found to be considerably stronger inhibitors of PSAO compared to their corresponding (+)-antipodes nih.govnih.govuni.lumetabolomicscentre.ca. This stereoselectivity highlights the importance of the three-dimensional arrangement of the molecule in its interaction with the enzyme's active site, a common phenomenon in biological systems where enzymes and receptors often exhibit preferences for specific enantiomers or diastereomers nih.gov.

Receptor Binding Studies and Pharmacodynamic Mechanisms

Current research into this compound's biological effects includes ongoing receptor binding studies wikidata.org. These investigations aim to elucidate the specific molecular targets and pathways through which this compound exerts its pharmacodynamic actions wikidata.org. Understanding the precise receptor interactions and subsequent cellular responses is crucial for fully characterizing its therapeutic potential and mechanism of action.

Quorum Quenching Activity of Sedamine Analogues

Quorum sensing (QS) is a fundamental bacterial cell-to-cell communication mechanism that regulates various physiological processes, including virulence factor production, biofilm formation, and antibiotic resistance. Quorum quenching (QQ) refers to the inhibition or disruption of this communication system, offering a promising alternative strategy to conventional antimicrobials by reducing bacterial virulence without exerting selective pressure that leads to resistance mdpi.comfrontiersin.orgfrontiersin.org. Many quorum quenching agents are synthetic or natural analogs of autoinducers, the signaling molecules used in QS mdpi.comfrontiersin.orgresearchgate.net. These analogs can interfere with QS by inhibiting the production of autoinducers, blocking their detection by receptors, or facilitating their degradation frontiersin.orgnih.gov.

Cellular Mechanisms of Action in Biological Systems (e.g., in vitro models)

Research into the cellular mechanisms of action of this compound in biological systems, particularly in in vitro models, indicates its interaction with various physiological pathways. Studies are ongoing to elucidate the specific molecular targets and pathways through which this compound exerts its biological effects, including investigations into its receptor binding capabilities wikipedia.org.

One notable reported cellular mechanism for piperidine (B6355638) alkaloids, including sedamine, is their activity as muscarinic acetylcholine (B1216132) receptor (mAChR) agonists nih.gov. This interaction can influence smooth muscle contractions, contributing to observed antispasmodic effects, such as the alleviation of gastrointestinal cramping wikipedia.org. Furthermore, preclinical research suggests that this compound may influence neurotransmitter systems, which could underpin potential neuroprotective benefits or its involvement in the treatment of neurological disorders wikipedia.org.

More recently, this compound has been identified as a histone deacetylase (HDAC) inhibitor d-nb.info. Histone deacetylases are enzymes that play a crucial role in gene expression by modifying chromatin structure. Inhibition of HDACs can lead to altered gene transcription, affecting various cellular processes, including cell proliferation, differentiation, and apoptosis. This mechanism is of significant interest in fields such as cancer research, where HDAC inhibitors are explored for their therapeutic potential d-nb.info.

While specific quantitative data, such as IC50 values, for this compound's direct interaction with these cellular targets (e.g., mAChRs, HDACs) were not consistently available in the reviewed literature, the identification of these mechanisms provides a foundational understanding of how this compound may exert its biological effects at a cellular level.

General Alkaloid-like Interactions within Biological Systems

This compound is a naturally occurring piperidine alkaloid, primarily isolated from plants like Sedum species wikipedia.orgfrontiersin.org. Alkaloids, as a broad class of nitrogen-containing organic compounds, are renowned for their diverse and potent pharmacological activities within biological systems sciencegate.appmdpi.comd-nb.infonih.gov. The unique chemical structure of this compound makes it a valuable compound for studying these complex alkaloid interactions wikipedia.org.

The biosynthesis of this compound involves fundamental biological pathways. Its piperidine nucleus is derived from lysine (B10760008), and its C6-C2 side chain originates from phenylalanine, indicating its integration into basic metabolic routes within producing organisms acs.orgnih.govtexilajournal.com.

In biological systems, alkaloids, including this compound, exhibit a wide spectrum of preclinical activities. These include, but are not limited to, antioxidant, anti-inflammatory, antimicrobial, antispasmodic, and potential neuroprotective effects sciencegate.appmdpi.comd-nb.infowikipedia.orgnih.gov. For instance, alkaloids can influence the central nervous system, modulate smooth muscle contractions, and potentially interfere with cellular processes like proliferation and apoptosis sciencegate.appmdpi.comwikipedia.org. The diverse nature of alkaloid interactions stems from their ability to bind to various molecular targets, such as receptors and enzymes, thereby modulating cellular signaling pathways and physiological responses d-nb.info.

As a research tool, this compound contributes to the broader understanding of how alkaloids exert their effects, providing insights into their potential therapeutic applications and their roles in plant defense mechanisms mdpi.comwikipedia.org. The study of its interactions helps to unravel the complex pharmacology inherent to this significant class of natural products.

Structure Activity Relationship Sar Studies of Sedamine and Analogues

Influence of Stereochemistry on Biological Potency and Selectivity

(-)-Sedamine possesses a defined stereochemistry, specifically identified as (1S)-2-[(2S)-1-methylpiperidin-2-yl]-1-phenylethanol. nih.gov The importance of stereochemistry in drug action is well-established, as enantiomers—molecules that are non-superimposable mirror images—can exhibit significantly different biological activities, including variations in potency, selectivity for receptors or enzymes, and pharmacokinetic profiles. nih.govfrontiersin.org

Correlating Structural Modifications with Changes in Pharmacological Mechanism

As a piperidine (B6355638) alkaloid, this compound exhibits a range of biological activities, including antispasmodic effects, influence on central nervous system (CNS) functions, and potential antimicrobial properties. smolecule.comnih.gov The chemical behavior of this compound, typical of alkaloids, involves reactions such as alkylation, hydrolysis, and oxidation. smolecule.com These modifications can lead to the formation of different derivatives, which may, in turn, exhibit altered pharmacological effects. smolecule.com

For instance, alkylation reactions are considered essential for modifying the structure of this compound to potentially enhance its biological activity. smolecule.com Oxidation can also yield derivatives with altered pharmacological profiles. smolecule.com Studies are currently underway to elucidate the precise mechanisms through which this compound exerts its biological effects, including investigations into its receptor binding characteristics. smolecule.com However, specific examples detailing how a particular structural modification to the this compound scaffold directly correlates with a shift or change in its pharmacological mechanism (e.g., from affecting one neurotransmitter system to another, or altering agonist/antagonist properties) are not widely reported.

Systematic Evaluation of Substituent Effects on Bioactivity

The piperidine core, a common motif in many bioactive compounds, allows for a wide array of substitutions that can significantly impact the molecule's bioactivity. ijnrd.orgresearchgate.net While general principles of SAR suggest that altering substituents on a scaffold can modulate its interaction with biological targets, a systematic, quantitative evaluation of specific substituent effects on the bioactivity of this compound has not been extensively detailed in the provided search results.

Computational and In Silico Approaches for SAR Prediction

Computational and in silico methods have become indispensable tools in modern drug discovery and SAR prediction. Techniques such as molecular docking, quantitative structure-activity relationship (QSAR) modeling, and molecular dynamics simulations are widely employed to predict compound activity, identify potential binding sites, and understand ligand-receptor interactions. [5, 14 from previous search, 20, 24, 26, 30 from previous search] These approaches can significantly accelerate the drug development process by allowing for the virtual screening of large compound libraries and the prediction of physicochemical and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. researchgate.netnih.gov

While the general utility of these computational methods for SAR analysis of various compound classes, including other alkaloids, is well-established, [12 from previous search, 24, 26] specific published studies applying molecular docking, QSAR, or other in silico approaches directly to this compound or its close analogues to predict or explain their SAR are not prominently featured in the current literature. The ongoing studies on the mechanism of action of this compound, including receptor binding, suggest that computational methods could be valuable in future investigations to elucidate its specific pathways and interactions. smolecule.com

Comparative Analysis of Sedamine, Allosedamine (B13994432), and Nor-derivatives

This compound (PubChem CID: 442657) nih.gov and Allosedamine (PubChem CID: 433956) [3 from previous search] are diastereomeric piperidine alkaloids. [36 from previous search] Both compounds are naturally found in various Sedum species. [1, 37 from previous search] Allosedamine has been reported to exhibit various therapeutic potencies. [39 from previous search]

The structural difference between Sedamine and Allosedamine lies in their stereochemical configuration, making them diastereomers rather than enantiomers. This difference can lead to distinct biological activities and pharmacological profiles, even if specific comparative quantitative data (e.g., IC50 values for a shared target) are not widely reported. The synthesis of both (+)-Sedamine and (+)-Allosedamine has been achieved, demonstrating access to different stereoisomeric forms. researchgate.net

Information regarding "nor-derivatives," specifically nor-sedamine, is limited in terms of detailed biological activity comparisons. Norallosedamine has been detected in extracts of Lobelia inflata, but its specific biological activities remain largely unknown. [35 from previous search] The exploration of such derivatives could provide further insights into the minimal structural requirements for the observed biological effects of the sedamine scaffold.

Advanced Analytical Research Methodologies in Sedamine Studies

High-Resolution Spectroscopic Techniques for Structural Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the molecular structure of organic compounds like (-)-Sedamine in solution. By observing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.

¹H NMR spectroscopy provides information on the number of different types of protons, their electronic environments, and their proximity to other protons. For this compound, the spectrum would show distinct signals for the aromatic protons of the phenyl group, the protons on the piperidine (B6355638) ring, the methine proton adjacent to the hydroxyl group, and the N-methyl protons.

¹³C NMR spectroscopy complements ¹H NMR by providing a signal for each unique carbon atom in the molecule. biointerfaceresearch.com This technique is crucial for confirming the carbon skeleton of this compound. While specific experimental data for this compound is not detailed in readily available literature, the expected chemical shifts can be predicted based on its known structure and typical values for its constituent functional groups.

Expected ¹H and ¹³C NMR Chemical Shifts for this compound Disclaimer: The following data is estimated based on typical chemical shift values for the functional groups present in this compound, as specific experimental spectra were not available in the cited literature.

| Atom Type | Position/Group | Expected ¹H Chemical Shift (δ, ppm) | Expected ¹³C Chemical Shift (δ, ppm) |

|---|---|---|---|

| Aromatic CH | Phenyl Ring | 7.2 - 7.4 | 125 - 129 |

| Aromatic C (quaternary) | Phenyl Ring (C-ipso) | - | ~140 |

| CH-OH | Benzylic alcohol | ~4.8 | ~70 |

| CH₂ (next to CH-OH) | Aliphatic chain | ~2.5 - 3.0 | ~45 |

| N-CH₃ | Piperidine ring | ~2.2 | ~42 |

| Piperidine CH/CH₂ | Ring protons | 1.2 - 3.1 | 24 - 60 |

Infrared (IR) Spectroscopy for Mechanistic Insights and Stereoisomer Differentiation

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, IR spectroscopy can confirm the presence of the hydroxyl (-OH) group, the N-methylpiperidine moiety, and the phenyl group.

The IR spectrum of this compound would exhibit a characteristic broad absorption band for the O-H stretching vibration of the alcohol group, typically in the region of 3200-3600 cm⁻¹. C-H stretching vibrations from both the aromatic ring and the aliphatic piperidine ring would appear around 2800-3100 cm⁻¹. Furthermore, C-N stretching of the amine and C-O stretching of the alcohol provide signals in the fingerprint region (below 1500 cm⁻¹).

Crucially, IR spectroscopy can offer insights into stereoisomer differentiation. Diastereomers, such as sedamine and its isomer allosedamine (B13994432), can exhibit different intramolecular or intermolecular hydrogen bonding patterns. These differences can lead to subtle but measurable shifts in the frequency and shape of the O-H stretching band, providing a method for their distinction.

Characteristic IR Absorption Frequencies for this compound Functional Groups

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Hydroxyl (O-H) | Stretch (H-bonded) | 3200 - 3600 (broad) |

| Aromatic C-H | Stretch | 3000 - 3100 |

| Aliphatic C-H | Stretch | 2850 - 2960 |

| Aromatic C=C | Stretch | 1450 - 1600 |

| Alcohol C-O | Stretch | 1050 - 1200 |

| Amine C-N | Stretch | 1020 - 1250 |

Mass Spectrometry (MS) for Identification of Intermediates and Metabolites

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns.

For this compound (C₁₄H₂₁NO), high-resolution mass spectrometry would confirm its elemental composition by providing a highly accurate molecular weight. In tandem mass spectrometry (MS/MS) experiments, the molecular ion is fragmented, and the resulting pattern provides a fingerprint that can be used for structural elucidation. Studies on related piperidine alkaloids show that a common fragmentation pathway involves the neutral loss of a water molecule from the hydroxyl group. scielo.brscielo.brnih.govscispace.com Other characteristic fragments would likely arise from the cleavage of the bond between the piperidine ring and the side chain, as well as cleavages within the piperidine ring itself. This detailed fragmentation data is invaluable for identifying this compound in complex mixtures and for characterizing synthetic intermediates or metabolites formed in biological systems. scielo.brscielo.brresearchgate.net

Advanced Chromatographic Techniques for Complex Mixture Analysis and Isolation (e.g., HPLC-PDA-MS-SPE-NMR)

The isolation of this compound from its natural source, such as plants of the Sedum genus, requires advanced chromatographic techniques to separate it from a complex mixture of other alkaloids, flavonoids, and secondary metabolites. nih.govresearchgate.netarabjchem.org

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for this purpose. arabjchem.org When coupled with a Photodiode Array (PDA) detector, it allows for the detection and preliminary characterization of compounds based on their UV-Vis spectra. Further coupling to a mass spectrometer (HPLC-PDA-MS) provides molecular weight and structural information for each separated peak in real-time.

For definitive structural confirmation of novel compounds or trace components in a mixture, the hyphenated technique of HPLC-PDA-MS-Solid Phase Extraction-NMR (HPLC-PDA-MS-SPE-NMR) is employed. This powerful platform automates the process of separating a compound by HPLC, detecting it with PDA and MS, trapping the peak of interest on an SPE cartridge, and then eluting it with a deuterated solvent directly into an NMR spectrometer for full structural analysis. This approach significantly accelerates the identification process, bypassing the need for traditional, time-consuming isolation and purification of each component.

Optical Methods for Probing Biological Interactions (e.g., Absorption Spectroscopy in Enzyme Studies)

Optical spectroscopy methods are crucial for investigating how molecules like this compound interact with biological targets such as enzymes or receptors. These techniques monitor changes in light absorption or fluorescence that occur upon binding.

UV-Vis absorption spectroscopy can be used to study the binding of this compound to a target protein if the interaction causes a change in the chromophore of either the compound or the protein. For example, if this compound binds to an enzyme's active site, it might perturb the local environment of aromatic amino acids like tryptophan or tyrosine, leading to a shift in the protein's absorption spectrum.

Fluorescence spectroscopy offers higher sensitivity. Changes in the fluorescence intensity or wavelength of an intrinsically fluorescent molecule (like a protein containing tryptophan) upon binding to a ligand like this compound can be used to determine binding affinities and kinetics. While this compound itself is not strongly fluorescent, competition assays can be designed where it displaces a fluorescent probe from a target's binding site. Studies on other plant alkaloids have successfully used these optical methods to characterize their interactions with macromolecules like DNA, demonstrating the utility of these approaches for this class of compounds. durham.ac.uk

Applications of Analytical Techniques in Synthetic Route Development and Optimization

The development and optimization of a synthetic route for this compound rely heavily on the application of the analytical techniques described above. Each step of a multi-step synthesis must be monitored to ensure the desired reaction is occurring, to assess the purity of intermediates, and to identify any byproducts.

Reaction Monitoring: Techniques like Thin-Layer Chromatography (TLC) and HPLC are used to track the progress of a reaction by monitoring the disappearance of starting materials and the appearance of the product.

Intermediate Characterization: After each synthetic step, the isolated intermediate must be rigorously characterized to confirm its structure. NMR and MS are the primary tools for this, ensuring that the correct molecule is being carried forward to the next step.

Purity Assessment: HPLC is used to determine the purity of synthetic intermediates and the final this compound product. This is critical for ensuring that subsequent reactions are not compromised by impurities and that the final compound meets required quality standards.

Stereochemical Control: For a chiral molecule like this compound, controlling the stereochemistry is paramount. Chiral HPLC is often used to determine the enantiomeric excess (ee) or diastereomeric ratio (dr) of the products, providing crucial feedback for optimizing asymmetric reactions. acs.org Spectroscopic methods like NMR, sometimes using chiral shift reagents, and IR can also provide information about the stereochemical outcome of a reaction.

By integrating these analytical methodologies into the workflow, chemists can efficiently develop robust, high-yielding, and stereoselective synthetic routes to this compound.

Future Directions and Emerging Research Avenues for Sedamine

Exploration of Novel Biocatalytic and Chemoenzymatic Synthesis Methods

The development of sustainable and efficient synthetic routes for complex natural products like (-)-Sedamine is a critical area of ongoing research. Biocatalysis and chemoenzymatic synthesis offer promising avenues by harnessing the high specificity and efficiency of enzymes. These methods aim to overcome limitations associated with traditional organic synthesis, such as the need for harsh conditions, protecting groups, and the generation of stoichiometric waste rsc.orgnih.govnih.govbohrium.com.

Current strategies in chemoenzymatic alkaloid synthesis include:

Biocatalytic preparation of chiral building blocks: Enzymes like lipases, esterases, and toluene (B28343) dioxygenase can produce enantiomerically pure precursors, which are then chemically transformed into the target compounds rsc.orgnih.govnih.gov.

Biocatalytic kinetic resolution, desymmetrization, or deracemization: These enzymatic processes can selectively convert or resolve racemic mixtures of alkaloids or their intermediates, providing access to specific enantiomers rsc.orgnih.govnih.govbohrium.commdpi.com.

Chemoenzymatic synthesis via asymmetric C-N and/or C-C bond formation: This involves using enzymes to catalyze key bond-forming steps with high enantioselectivity, often in combination with chemical transformations rsc.orgnih.govnih.gov.

While direct examples of novel biocatalytic or chemoenzymatic syntheses specifically for this compound are not yet widely reported, the principles established for other alkaloids are highly applicable. For instance, ω-transaminases are being explored for asymmetric reductive amination to provide efficient access to alkaloid intermediates nih.gov. Whole-cell biocatalysis, which utilizes engineered microbial cells, has also shown high potential for the green and sustainable synthesis of diverse alkaloids or their precursors from readily available substrates acs.orgbohrium.com. Future research could focus on identifying or engineering specific enzymes (e.g., oxidoreductases, ligases, or transferases) capable of catalyzing key stereoselective steps in the formation of the piperidine (B6355638) ring or the phenyl-ethyl side chain of this compound, potentially leading to more environmentally friendly and scalable production methods.

Deeper Elucidation of Undiscovered Biosynthetic Pathways and Regulatory Mechanisms

The natural biosynthesis of this compound has been partially elucidated, primarily through studies in Sedum acre L. cdnsciencepub.comcdnsciencepub.comresearchgate.netmcmaster.ca. It is established that the piperidine nucleus of sedamine is derived from lysine (B10760008), incorporated via a non-symmetrical intermediate, while the C6-C2 side chain originates from phenylalanine cdnsciencepub.comcdnsciencepub.comresearchgate.netmcmaster.ca. This aligns with Robinson's classical biogenetic hypothesis for piperidine alkaloids cdnsciencepub.comcdnsciencepub.comresearchgate.netmcmaster.ca. The KEGG database further categorizes this compound within the "Tropane, piperidine and pyridine (B92270) alkaloid biosynthesis" pathway, specifically under "Biosynthesis of alkaloids derived from ornithine, lysine and nicotinic acid" genome.jp.

Despite these foundational insights, the precise enzymatic machinery and regulatory mechanisms governing the complete biosynthetic pathway of this compound remain largely undiscovered cdnsciencepub.com. Key enzymes involved in the conversion of lysine to the piperidine nucleus, such as lysine decarboxylase (LDC) and primary-amine oxidase (AOC), have been identified in the biosynthesis of other piperidine alkaloids, leading to intermediates like Δ1-piperideine, which can then be reduced by short-chain dehydrogenase/reductase (SDR) enzymes nih.govtandfonline.com. However, the specific enzymes and genes responsible for each step leading to the unique stereochemistry and functionalization of this compound, particularly the formation and attachment of the phenyl-ethyl side chain, require further investigation. Future research will involve:

Genomic and transcriptomic analyses: To identify candidate genes encoding biosynthetic enzymes in Sedum species or other producing organisms tandfonline.com.

Enzymatic characterization: To isolate and characterize the specific enzymes catalyzing individual steps, including those responsible for the stereoselective formation of the chiral centers.

Metabolic engineering: To reconstruct and optimize the biosynthetic pathway in heterologous hosts (e.g., yeast or E. coli) for sustainable production and to confirm the roles of putative enzymes acs.orgbohrium.comtandfonline.com.

Regulatory mechanism studies: To understand how the production of this compound is regulated at genetic and metabolic levels, which could inform strategies for enhancing its yield in natural or engineered systems.

Rational Design of Sedamine-Inspired Molecular Probes for Chemical Biology Research

The structural features of this compound, particularly its piperidine core and phenyl-ethyl side chain, make it an intriguing scaffold for the rational design of molecular probes. Molecular probes are chemical tools designed to interact with specific biological targets, enabling the study of cellular processes, target identification, and mechanism of action mdpi.comnih.govnih.gov.

Future directions in this area include:

Structure-Activity Relationship (SAR) studies: Systematically modifying different parts of the this compound molecule to understand how structural changes influence its biological activity and binding to potential targets. This could involve synthesizing analogs with variations in the piperidine ring substitution, the side chain length, or the aromatic moiety.

Incorporation of reporter tags: Attaching fluorescent tags, affinity tags (e.g., biotin), or photoaffinity labels to this compound derivatives. These probes could then be used to visualize its cellular localization, identify its binding partners (proteins, lipids, nucleic acids), or map its interaction sites within complex biological systems mdpi.com.

Development of activity-based probes: Designing probes that covalently bind to their targets upon activation (e.g., by light or an enzymatic reaction), allowing for the enrichment and identification of enzymes or receptors that interact with sedamine.

Molecular hybridization: Combining the pharmacophoric elements of this compound with other known bioactive scaffolds to create novel hybrid compounds with enhanced or altered biological activities mdpi.com. Click chemistry, for instance, offers a versatile approach for rapidly generating diverse libraries of sedamine derivatives for screening mdpi.com.

Such probes would be invaluable for chemical biology research, offering new tools to dissect the biological pathways and molecular targets influenced by this compound, even if its primary biological role is not yet fully understood.

Integration of Omics Technologies (e.g., Metabolomics, Proteomics) in Biological Activity Research

To comprehensively understand the biological activities and mechanisms of action of this compound, the integration of high-throughput "omics" technologies is essential. These technologies provide a global view of molecular changes within biological systems in response to a compound.

Metabolomics: This approach involves the comprehensive analysis of small molecule metabolites in a biological system. Applying metabolomics to cells or organisms treated with this compound could reveal perturbed metabolic pathways, identify biomarkers of its activity, or uncover its role in cellular processes tandfonline.comnih.gov. For example, changes in amino acid metabolism or energy pathways could indicate specific cellular responses. While sedamine itself has been detected in metabolomics studies of other organisms uoguelph.ca, its impact on the metabolome of target biological systems needs to be systematically investigated.

Proteomics: The study of the entire set of proteins expressed by a cell or organism. Proteomic analysis could identify protein targets that directly bind to this compound or proteins whose expression levels or post-translational modifications are altered in its presence. This would provide direct evidence of its molecular interactions and downstream effects.

Transcriptomics: The analysis of gene expression at the RNA level. Transcriptomic studies could reveal the genes whose expression is up- or down-regulated by this compound, offering insights into the signaling pathways and cellular programs it influences.

The integration of these "omics" data sets, often through systems biology approaches, would enable a holistic understanding of how this compound affects biological systems, from gene expression to metabolic output. This multi-faceted approach is crucial for elucidating complex biological activities and identifying novel therapeutic targets.

Advancements in Stereoselective Synthesis of Complex Alkaloid Frameworks

The precise control of stereochemistry is paramount in the synthesis of natural products, especially for compounds like this compound which possess multiple chiral centers and often exhibit stereoisomer-dependent biological activities researchgate.net. Significant advancements have been made in the stereoselective total synthesis of sedamine and related alkaloids, including both (-)- and (+)-enantiomers ingentaconnect.comrsc.orgthieme-connect.comresearchgate.netingentaconnect.comresearchgate.netacs.orgnih.govthieme-connect.com.

Key strategies that have proven effective in achieving high stereocontrol for sedamine and other complex piperidine alkaloids include:

Enantioselective allyltitanation reactions: These reactions allow for the highly stereoselective formation of carbon-carbon bonds, crucial for building the chiral backbone of sedamine thieme-connect.comresearchgate.net.

Ring-closing metathesis (RCM): RCM is a powerful tool for forming cyclic structures, including the piperidine ring, with control over ring size and stereochemistry ingentaconnect.comthieme-connect.comresearchgate.netthieme-connect.com.

Regioselective ring opening of epoxides: Chiral epoxides can be opened with high regioselectivity and stereospecificity using various reagents, providing access to desired functionalized intermediates ingentaconnect.com.

Sharpless asymmetric epoxidation: This method allows for the enantioselective synthesis of chiral epoxides, which serve as versatile building blocks for subsequent transformations thieme-connect.com.

Catalytic asymmetric aminoallylation of chiral aldehydes: This method has been developed for the catalyst-controlled synthesis of syn- and anti-1,3-aminoalcohols, which are key motifs in sedum alkaloids like (+)-sedridine and (+)-allosedridine researchgate.netnih.govnih.govmsu.edu.

Future advancements in this field will likely focus on:

Exploring novel chiral catalysts and reagents: To achieve even higher enantioselectivity and broader substrate scope, particularly for challenging transformations.

Applying flow chemistry and automation: To enable more efficient and reproducible synthesis, potentially leading to large-scale production of this compound and its analogs.

Leveraging computational design: Using computational methods to predict optimal reaction conditions, catalyst structures, and retrosynthetic pathways for complex alkaloid frameworks.

These advancements in stereoselective synthesis are crucial for providing sufficient quantities of pure this compound and its derivatives for comprehensive biological evaluation and for the development of sedamine-inspired molecular probes.

Q & A

Basic Research Questions

Q. What experimental strategies optimize the synthesis of (-)-Sedamine for pharmacological studies?

- Methodology : Use ring-opening reactions of TBS-protected intermediates (e.g., TBS-lobeline derivatives) followed by sequential bromination, cyclization, and deprotection steps. Key parameters include catalyst choice (e.g., Adams’ catalyst for hydrogenation) and reaction temperature control to minimize side products .

- Data reporting : Track yield percentages and purity (via HPLC-UV) at each step, adhering to metric system conventions (e.g., mL, mM) and significant digit guidelines for instrumentation precision .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

- Methodology : Combine NMR (¹H/¹³C) for stereochemical confirmation with X-ray crystallography for absolute configuration. Compare spectral data to reference libraries (e.g., CAS Registry entries) .

- Troubleshooting : Address discrepancies in NOE (Nuclear Overhauser Effect) patterns by re-evaluating solvent polarity during crystallization .

Q. What in vitro assays are standard for assessing this compound’s interaction with VMAT2?

- Protocol : Radioligand displacement assays using [³H]-dihydrotetrabenazine in synaptosomal preparations. Normalize data to positive controls (e.g., lobeline) and report IC₅₀ values with 95% confidence intervals .

- Statistical rigor : Use ANOVA with post-hoc Tukey tests for cross-group comparisons; justify sample sizes via power analysis (α=0.05, β=0.2) .

Advanced Research Questions

Q. How to resolve contradictory data on this compound’s binding affinity across VMAT2 isoforms?

- Analytical framework : Perform systematic review (PRISMA guidelines) to identify methodological variances (e.g., membrane preparation techniques, ligand concentrations). Meta-regression can isolate confounding variables like pH or temperature .

- Experimental redesign : Conduct head-to-head assays under standardized conditions (e.g., HEK-293 cells expressing recombinant VMAT2 isoforms) .

Q. What strategies mitigate off-target effects in this compound’s neuropharmacological studies?

- Approach : Combine knockout (VMAT2-KO) models with high-content screening (HCS) for monoamine transporter selectivity. Use siRNA silencing to confirm target specificity .

- Data interpretation : Apply false-discovery-rate (FDR) corrections to proteomics data to minimize Type I errors .

Q. How to design dose-response studies for this compound in heterologous expression systems?

- Protocol : Utilize logistic regression models for EC₅₀/ED₅₀ calculations. Include negative controls (vehicle-only) and test for Hill slopes ≠1 to infer cooperativity .

- Reporting standards : Adhere to ARRIVE guidelines for in vivo studies, detailing animal strain, dosing intervals, and blinding protocols .

Q. What computational methods predict this compound’s SAR (Structure-Activity Relationship) for VMAT2 modulation?

- Tools : Molecular docking (AutoDock Vina) with VMAT2 homology models (e.g., based on PDB:6CMO). Validate predictions via alanine scanning mutagenesis .

- Limitations : Address force field inaccuracies by cross-validating with experimental ΔG binding values from ITC (Isothermal Titration Calorimetry) .

Contradiction Analysis & Meta-Research

Q. Why do pharmacokinetic studies of this compound show variability in CNS bioavailability?

- Hypothesis testing : Compare blood-brain barrier (BBB) permeability across species (e.g., murine vs. primate) using in situ perfusion models. Control for P-glycoprotein efflux via co-administration of inhibitors (e.g., verapamil) .

- Meta-analysis : Stratify existing data by administration route (IV vs. oral) and use random-effects models to quantify heterogeneity (I² statistic) .

Q. How to reconcile discrepancies in this compound’s stability under physiological conditions?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。